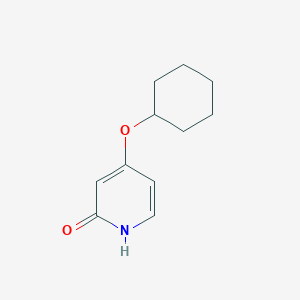

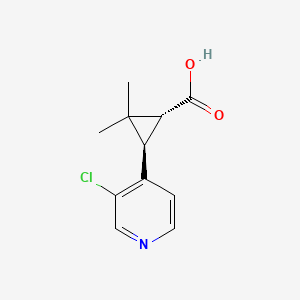

4-Cyclohexyloxy-1H-pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Pyridinones can be synthesized through various methods. For instance, a one-pot synthesis of polysubstituted pyridin-2(1H)-ones from readily available enaminones and the cyanomethyl sulfonium bromide salt in the presence of cesium carbonate has been developed . This involves sequential nucleophilic vinylic substitution (SNV), intramolecular nucleophilic cyclization, and dealkylation reactions .Chemical Reactions Analysis

Pyridinones can participate in various chemical reactions. For example, a domino reaction involving Michael addition followed by amination, subsequent intramolecular amidation, and finally dehydronitrosation has been suggested .Aplicaciones Científicas De Investigación

Entangled Coordination Frameworks

A study focused on the pH variation-induced construction of entangled frameworks using 1,4-bis(pyridin-4-ylmethoxy)benzene and zinc acetate salts, resulting in structures with cyclohexane-like windows in chair conformation. These entangled structures, varying in topology and complexity, demonstrate the versatility of cyclohexyl-based compounds in constructing coordination polymers with potential applications in material science (Li et al., 2012).

Synthesis of Pyridines and Quinolines

Another research avenue explores a novel one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the utility of cyclohexyl and cyclopentyl annealed pyridines in the synthesis of complex heterocyclic compounds. This method underlines the role of cyclohexyl-based structures in pharmaceutical chemistry and natural product synthesis (Yehia et al., 2002).

Intramolecular Hydrogen Bonding

Research into the intramolecular interactions within cyclohexanol derivatives has led to insights into hydrogen bonding in solution, impacting the understanding of molecular stability and reactivity. Studies like these contribute to a deeper understanding of chemical behavior in various solvents and conditions (Glas et al., 1998).

Cycloaddition Reactions

Investigations into cycloaddition reactions using cyclohexyl-based dienes open new pathways for constructing bicyclic structures, which are pivotal in medicinal chemistry for developing novel therapeutic agents (Gritsch et al., 2019).

Crystal Packing Influences

The study of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines illustrates the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. Understanding these interactions aids in predicting and controlling the solid-state properties of materials, which is crucial for material design and pharmaceutical formulation (Lai et al., 2006).

Organocatalysis

The application of polystyrene-immobilized pyrrolidine for asymmetric Michael addition demonstrates the potential of cyclohexanone derivatives in catalysis, offering a sustainable and efficient approach to stereoselective synthesis, which is fundamental in drug development and synthesis of bioactive compounds (Miao et al., 2008).

Substituent Effect on Electronic Spectra

Research into the substituent effect on the electronic absorption spectra of 4-substituted 1-acyloxypyridine-2(1H)-thiones offers insights into the electronic properties of cyclohexyl-based compounds, impacting the design of materials with specific optical properties (Jankowiak & Kaszyński, 2009).

Direcciones Futuras

Pyridinones have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings. With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, eventually leading to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . This suggests that “4-Cyclohexyloxy-1H-pyridin-2-one” and similar compounds may have potential applications in drug discovery and medicinal chemistry.

Propiedades

IUPAC Name |

4-cyclohexyloxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXHACHSETXLEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexyloxy-1H-pyridin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)

![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)

![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)

![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)

![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)